molecular formula C23H24N2O4S2 B2466931 N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 476668-15-2

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No.: B2466931
CAS No.: 476668-15-2
M. Wt: 456.58
InChI Key: JTPDPPMZWVSVBT-SILNSSARSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure includes a Z-configured 3-methoxyphenylmethylidene group at position 5, a thione (C=S) at position 2, and a substituted butanamide chain at position 2. Its synthesis likely follows established protocols for rhodanine derivatives, involving condensation of substituted aldehydes with thiazolidinone precursors, followed by functionalization of the amide side chain .

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-19-10-5-7-17(15-19)16-20-22(28)25(23(30)31-20)12-6-11-21(27)24(13-14-26)18-8-3-2-4-9-18/h2-5,7-10,15-16,26H,6,11-14H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPDPPMZWVSVBT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, and presents a detailed overview of its pharmacological profile.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C23H24N2O4S2
  • Molecular Weight : 456.58 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to N-(2-hydroxyethyl)-4-[...] have demonstrated efficacy against various bacterial strains. Notably, derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
S20High antimicrobial potential
S16Strong anti-inflammatory activity

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Research on related thiazolidinone derivatives suggests that they can scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems. The structure of N-(2-hydroxyethyl)-4-[...] may contribute to this activity through its phenolic components.

Anti-inflammatory Activity

Inflammation-related studies have highlighted the potential of thiazolidinone derivatives in reducing inflammatory markers. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    A study synthesized several thiazolidinone derivatives and evaluated their biological activities. Among them, compounds with structural similarities to N-(2-hydroxyethyl)-4-[...] exhibited significant antimicrobial and anti-inflammatory effects, suggesting that modifications to the thiazolidinone scaffold can enhance biological activity .
  • Molecular Docking Studies :
    In silico studies have been conducted to predict the binding affinity of these compounds to various biological targets. Molecular docking results indicated strong interactions between the thiazolidinone derivatives and their respective protein targets, which could explain their observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Substituents on the Benzylidene Ring
The 3-methoxyphenyl group in the target compound contrasts with:

  • 4-Hydroxy-3-methoxyphenyl (vanillyl) (): The additional hydroxy group enhances hydrogen-bonding capacity and polarity, impacting pharmacokinetics.

B. Amide/Sulfonamide Side Chains

  • N-(2-Methylphenyl)acetamide (): The shorter acetamide chain and 2-methylphenyl group limit steric flexibility compared to the target’s N-phenyl-N-(2-hydroxyethyl)butanamide.
  • Benzenesulfonamide (): Sulfonamides exhibit stronger acidity (pKa ~10) than amides (pKa ~17), influencing ionization and membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison
Compound Benzylidene Substituent Side Chain Key Bioactivity (If Reported)
Target Compound 3-Methoxyphenyl N-Phenyl-N-(2-hydroxyethyl)butanamide Not reported (predicted enhanced solubility)
2-[(5Z)-5-(3-Bromophenyl)...acetamide () 3-Bromophenyl N-(2-Phenylethyl)acetamide Not reported (potential kinase inhibition)
N-[Vanillylidene]benzenesulfonamide () 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide Antioxidant/anti-inflammatory (predicted)
4-(Furan-2-ylmethylidene)...butanamide () Furan-2-yl N-(4-Methylphenyl)butanamide Not reported (heterocyclic π-stacking)
Table 2: Spectral Data Comparison
Compound IR ν(C=S) (cm⁻¹) ¹H NMR (δ, ppm, Olefinic H)
Target Compound 1247–1255 ~7.3–7.5 (Z-configuration)
1247–1255 ~7.5–7.7
1243–1258 ~7.2–7.4

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